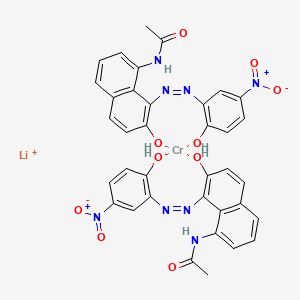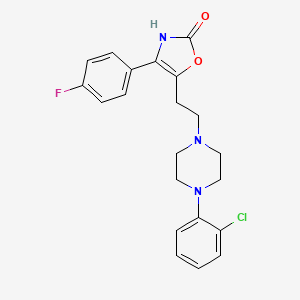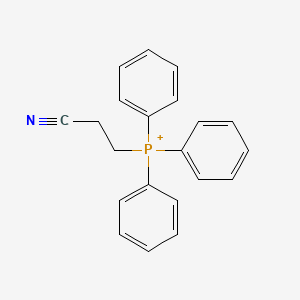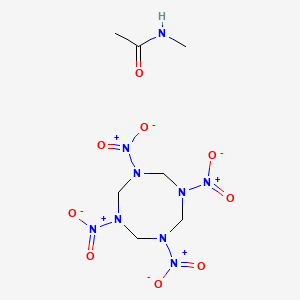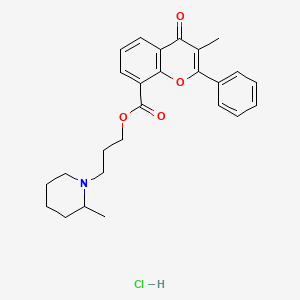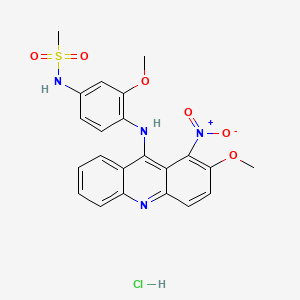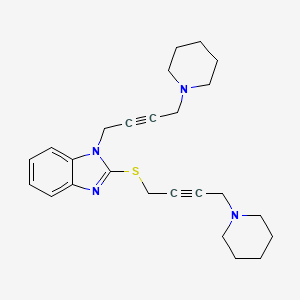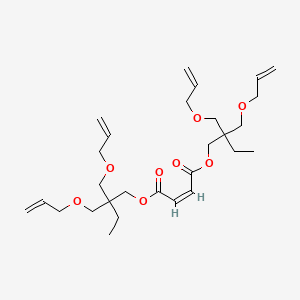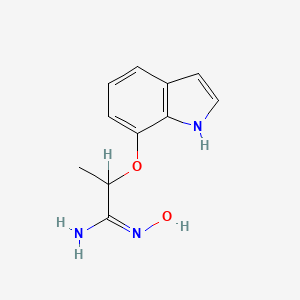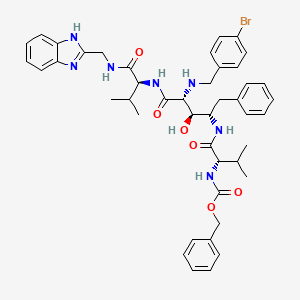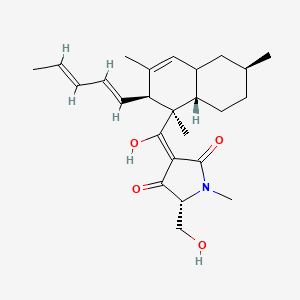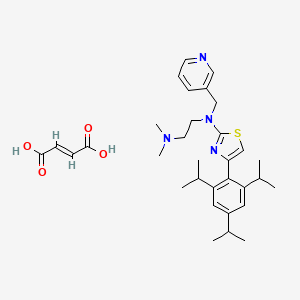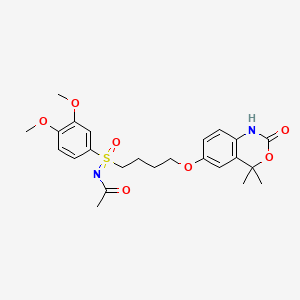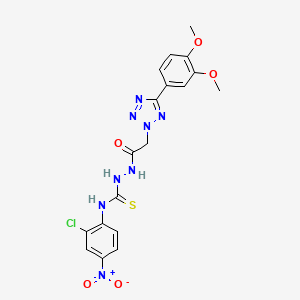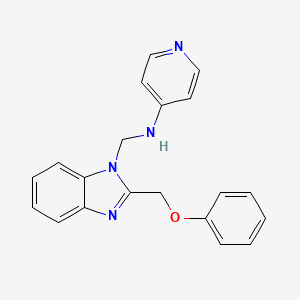
Benzimidazole, 2-phenoxymethyl-1-((4-pyridylamino)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole, 2-phenoxymethyl-1-((4-pyridylamino)methyl)- is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The compound’s structure, which includes a benzimidazole core, allows for various modifications that can enhance its bioactivity and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamines with aldehydes . For the specific compound , the synthesis might involve the reaction of 2-phenoxymethylbenzaldehyde with 4-pyridylamine in the presence of an appropriate catalyst under controlled conditions . The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol .
Industrial Production Methods: Industrial production of benzimidazole derivatives generally follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity . The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzimidazole derivatives undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions can be used to modify the functional groups on the benzimidazole core, thereby altering its bioactivity and therapeutic potential .
Common Reagents and Conditions: Common reagents used in the reactions of benzimidazole derivatives include oxidizing agents like sodium metabisulphite, reducing agents like lithium aluminum hydride, and various halogenating agents . The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can introduce hydroxyl or carbonyl groups, while substitution reactions can replace hydrogen atoms with halogens or other functional groups . These modifications can significantly impact the compound’s bioactivity and therapeutic potential .
Scientific Research Applications
Benzimidazole derivatives, including 2-phenoxymethyl-1-((4-pyridylamino)methyl)-, have a wide range of scientific research applications . In chemistry, they are used as building blocks for the synthesis of more complex molecules . In biology and medicine, they are studied for their potential as anticancer, antiviral, and antimicrobial agents . The compound’s ability to interact with various biological targets makes it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of benzimidazole derivatives involves their interaction with specific molecular targets and pathways . For example, some benzimidazole derivatives inhibit the polymerization of tubulin, thereby disrupting cell division and exhibiting anticancer activity . Others may inhibit enzymes or receptors involved in viral replication or bacterial growth . The specific mechanism of action depends on the compound’s structure and the biological target .
Comparison with Similar Compounds
Benzimidazole derivatives are structurally similar to other nitrogen-containing heterocycles, such as purines and pyrimidines. their unique structure allows for a wide range of modifications that can enhance their bioactivity and therapeutic potential. Similar compounds include pyrimido[1,2-a]benzimidazoles, which also exhibit significant biological activity. The presence of the benzimidazole core in these compounds provides a versatile scaffold for the development of new therapeutic agents.
Properties
CAS No. |
84138-26-1 |
|---|---|
Molecular Formula |
C20H18N4O |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]pyridin-4-amine |
InChI |
InChI=1S/C20H18N4O/c1-2-6-17(7-3-1)25-14-20-23-18-8-4-5-9-19(18)24(20)15-22-16-10-12-21-13-11-16/h1-13H,14-15H2,(H,21,22) |
InChI Key |
JMZKPQHXMWGCJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CNC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


